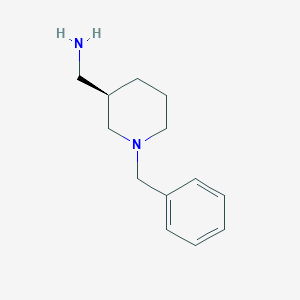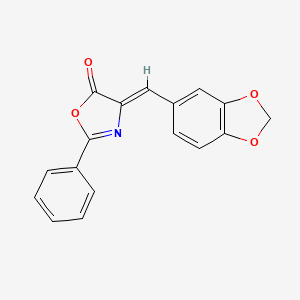
2'-Trifluoromethyl-biphenyl-4-ylamine
Übersicht
Beschreibung
2-Trifluoromethyl-biphenyl-4-ylamine, also known as TFBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorinated derivative of biphenyl-4-ylamine, which has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and electronic materials. The introduction of the trifluoromethyl group in TFBA has improved its chemical and biological properties, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 2'-Trifluoromethyl-biphenyl-4-ylamine is still under investigation, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In cancer research, 2'-Trifluoromethyl-biphenyl-4-ylamine has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cell division and proliferation. In inflammation research, 2'-Trifluoromethyl-biphenyl-4-ylamine has been shown to inhibit the activity of specific receptors involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Trifluoromethyl-biphenyl-4-ylamine are still being studied, but preliminary research has shown that it has low toxicity and high selectivity towards specific targets in the body. In animal studies, 2'-Trifluoromethyl-biphenyl-4-ylamine has been shown to have a good safety profile and low toxicity, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2'-Trifluoromethyl-biphenyl-4-ylamine for lab experiments include its high purity, low toxicity, and high selectivity towards specific targets in the body. These properties make it a valuable tool for studying biological processes and developing new drugs and materials. However, the limitations of 2'-Trifluoromethyl-biphenyl-4-ylamine include its high cost and limited availability, which may limit its use in certain research applications.
Zukünftige Richtungen
The future directions for 2'-Trifluoromethyl-biphenyl-4-ylamine research are vast and include the development of new drugs and materials, as well as the investigation of its mechanism of action and potential applications in other fields. Some potential future directions for 2'-Trifluoromethyl-biphenyl-4-ylamine research include the synthesis of new derivatives with improved properties, the investigation of its potential as a diagnostic tool for cancer and other diseases, and the development of new materials for electronic and optical applications.
In conclusion, 2'-Trifluoromethyl-biphenyl-4-ylamine is a promising chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2'-Trifluoromethyl-biphenyl-4-ylamine in various fields and to develop new derivatives with improved properties.
Wissenschaftliche Forschungsanwendungen
2'-Trifluoromethyl-biphenyl-4-ylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemistry. In medicinal chemistry, 2'-Trifluoromethyl-biphenyl-4-ylamine has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, 2'-Trifluoromethyl-biphenyl-4-ylamine has been used as a building block for the synthesis of organic semiconductors and liquid crystals. In agrochemistry, 2'-Trifluoromethyl-biphenyl-4-ylamine has been used as a precursor for the synthesis of new herbicides and pesticides.
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMGXJJEHFDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375331 | |
| Record name | 2'-Trifluoromethyl-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Trifluoromethyl-biphenyl-4-ylamine | |
CAS RN |
209917-92-0 | |
| Record name | 2'-Trifluoromethyl-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B1607755.png)
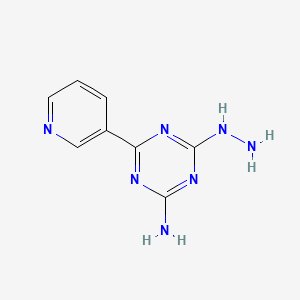



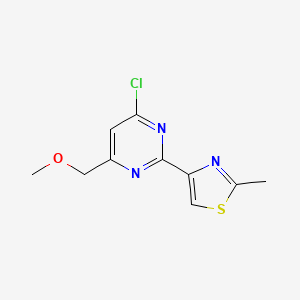
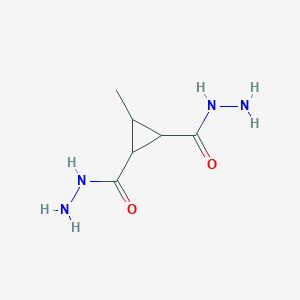
![Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B1607763.png)


